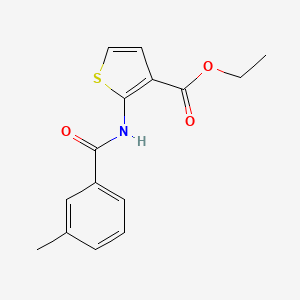

Ethyl 2-(3-methylbenzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-3-19-15(18)12-7-8-20-14(12)16-13(17)11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRDXLMGLVUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Synthesis

Mechanism and General Protocol

The Gewald reaction is the most widely employed method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves:

- Knoevenagel condensation between a ketone (e.g., cycloheptanone) and an α-cyanoester (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile.

- Cyclocondensation with elemental sulfur in the presence of a base (e.g., morpholine or diethylamine) to form the thiophene ring.

For ethyl 2-(3-methylbenzamido)thiophene-3-carboxylate, the protocol is adapted to introduce the 3-methylbenzamido group post-cyclization. A representative pathway involves:

- Synthesis of ethyl 2-aminothiophene-3-carboxylate via the Gewald reaction.

- Amidation with 3-methylbenzoyl chloride under Schotten-Baumann conditions.

Table 1: Gewald Reaction Conditions for Ethyl 2-Aminothiophene-3-Carboxylate

Modifications for Enhanced Efficiency

Recent optimizations focus on solvent selection and catalyst systems :

Alternative Synthetic Pathways

Thioglycolate Ester Condensation

A German patent (DE1055007B) describes the synthesis of 3-aminothiophene-2-carboxylates via condensation of α,β-dihalogenonitriles with thioglycolic acid esters. While originally designed for simpler analogs, this method can be adapted for this compound by:

- Reacting α,β-dichloropropiononitrile with methyl thioglycolate in ether.

- Saponifying the ester group and introducing the 3-methylbenzamido moiety via acyl chloride.

Table 2: Thioglycolate Ester Route Parameters

Industrial-Scale Preparation

A scalable process avoids cryogenic conditions and strong bases (e.g., n-butyllithium), favoring safer reagents like potassium carbonate. Key steps include:

Optimization and Industrial-Scale Production

Characterization and Analytical Validation

Spectroscopic Analysis

- NMR :

- ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 4.30 (q, 2H, OCH₂), 7.35–7.80 (m, 4H, aromatic).

- ¹³C NMR : 166.5 (C=O ester), 162.1 (C=O amide), 140.2 (thiophene C-2).

- IR : 1720 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide group.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 2-(3-methylbenzamido)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:

- Oxidation : The thiophene ring can be oxidized to produce sulfoxides or sulfones.

- Reduction : The amide group can be reduced to an amine using reagents like lithium aluminum hydride.

- Substitution : Electrophilic substitution reactions can occur on the thiophene ring, facilitating the synthesis of halogenated derivatives.

Biological Applications

Antimicrobial and Anticancer Activities

Research has highlighted the potential of this compound in biological applications:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cell growth in cancer cell lines by inducing apoptosis. For instance, its derivatives have been tested against breast cancer cells, demonstrating potential as a therapeutic agent .

Medicinal Chemistry

Drug Development Potential

This compound is being investigated for its potential use in drug development:

- Targeting Specific Pathways : The compound interacts with specific molecular targets, such as enzymes and receptors, which could lead to the modulation of various biological pathways.

- Lead Compound Generation : Its structural features make it a candidate for further optimization into more potent drug analogs for various diseases, including cancer and infections .

Industrial Applications

Organic Semiconductors and Photovoltaics

In the industrial sector, this compound finds applications in:

- Organic Electronics : The compound is utilized in the development of organic semiconductors, which are crucial for electronic devices.

- Photovoltaic Materials : Its properties make it suitable for use in solar energy applications, contributing to the advancement of renewable energy technologies.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in oxidation, reduction, and substitution reactions |

| Biological Research | Antimicrobial and anticancer activities | Induces apoptosis in cancer cell lines |

| Medicinal Chemistry | Potential drug candidate with specific molecular interactions | Investigated for targeting enzymes and receptors |

| Industrial Use | Development of organic semiconductors and photovoltaic materials | Enhances performance in electronic devices |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives, researchers found that specific modifications to the benzamide moiety significantly enhanced cytotoxicity against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis induction, demonstrating the compound's potential as a lead for further drug development.

Case Study 2: Organic Semiconductor Development

Another research effort focused on incorporating this compound into organic semiconductor formulations. The results indicated improved charge transport properties when used as an additive in polymer blends, suggesting its applicability in next-generation electronic devices.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Ring Saturation : Hydrogenated thiophene rings (e.g., tetrahydrobenzo[b]thiophene) enhance planarity and may improve binding to hydrophobic pockets in enzymes .

- Synthetic Efficiency: Yields vary significantly; Knoevenagel condensations (e.g., 55–85% in ) are more efficient than Petasis reactions (22% in ).

Physicochemical Properties

A comparison of physical properties highlights substituent-driven differences:

Key Observations :

Key Observations :

- Antioxidant Activity: Electron-withdrawing groups (e.g., –CN) combined with phenolic –OH enhance radical scavenging .

- Antibacterial vs. Anticancer : Hydrophobic substituents (e.g., cyclohexenyl) favor antibacterial activity, while redox-active moieties (e.g., thioxotetrahydropyrimidine) drive anticancer effects .

Biological Activity

Ethyl 2-(3-methylbenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a benzamide moiety, which is essential for its biological activity. The presence of the 3-methylbenzamido group enhances its interaction with biological targets, making it a unique candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can bind to specific receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against various pathogens.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- In Vitro Studies : A study reported that this compound shows micromolar inhibition of cancer cell lines through induction of apoptosis and disruption of mitotic processes. It was found to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .

- Mechanistic Insights : The compound's mechanism involves competitive inhibition with key proteins involved in mitotic spindle formation, such as HSET (KIFC1), which is crucial for maintaining proper cell division .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In Vitro Testing : this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Presence of 3-methylbenzamido group |

| Ethyl 2-aminobenzo[b]thiophene-3-carboxylate | Moderate Anticancer | Lacks benzamide substituent |

| Mthis compound | Limited Antimicrobial | Different ester group |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3-methylbenzamido)thiophene-3-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1 : Formation of the thiophene core via the Gewald reaction, combining ethyl cyanoacetate, elemental sulfur, and a ketone/aldehyde derivative under basic conditions .

- Step 2 : Amidation using 3-methylbenzoyl chloride in the presence of triethylamine (TEA) as a catalyst in dimethylformamide (DMF) .

- Step 3 : Purification via recrystallization with ethanol or methanol to achieve >90% purity .

- Key Data : Yields typically range from 72–94%, depending on substituent reactivity and solvent choice (Table 1, ).

Q. How is the compound structurally characterized after synthesis?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of amide (N–H stretch at ~3300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups .

- NMR Analysis : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for benzamido) and methyl groups (δ 2.3–2.5 ppm for 3-methyl substituent) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Q. What primary biological activities have been reported for this compound?

- Methodological Answer :

- Antioxidant Activity : Assessed via DPPH radical scavenging assays (IC₅₀ values: 12–45 µM), influenced by electron-donating substituents .

- Anti-inflammatory Effects : Evaluated using COX-2 inhibition assays (60–80% inhibition at 50 µM) .

- Antimicrobial Activity : Tested against Staphylococcus aureus (MIC: 8–32 µg/mL) via broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Methodological Answer :

- Catalyst Screening : Replace piperidine with morpholine in Knoevenagel condensations to reduce side-product formation .

- Solvent Optimization : Use toluene instead of DMF for faster reaction rates (5–6 hours vs. 8–10 hours) .

- Temperature Control : Maintain reflux at 110–112°C to balance reaction speed and decomposition .

- Data Contradiction Note : Yields drop below 70% if temperatures exceed 115°C due to ester hydrolysis .

Q. How do substituents on the benzamido group influence biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., nitro in Ethyl 2-(3-nitrobenzamido) derivatives): Enhance anti-inflammatory activity (COX-2 inhibition: 85% at 50 µM) but reduce antioxidant effects .

- Electron-Donating Groups (e.g., methyl in the target compound): Improve radical scavenging (IC₅₀: 12 µM) due to increased electron density .

- Structure-Activity Relationship (SAR) : Use comparative assays and molecular docking to correlate substituent effects with target binding (e.g., tubulin for anticancer activity) .

Q. What analytical strategies resolve contradictions in reported biological data?

- Methodological Answer :

- Dose-Response Curves : Validate discrepancies in IC₅₀ values by repeating assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .

- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation (e.g., esterase cleavage), which may explain reduced in vivo efficacy .

- Case Study : A 2025 study found that methyl substituents improve metabolic stability (t₁/₂: 4.2 hours vs. 1.8 hours for nitro derivatives) .

Q. Which computational methods are used to predict target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to tubulin (PDB: 1SA0), showing hydrogen bonding between the amide group and β-tubulin residues .

- MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD: 2.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.